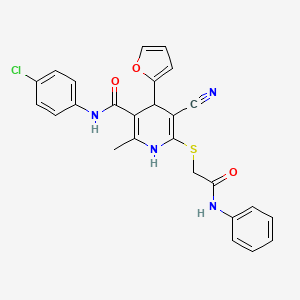

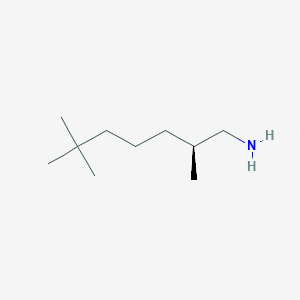

![molecular formula C11H8N4 B2469283 2-(piridin-3-il)-3H-imidazo[4,5-b]piridina CAS No. 71766-33-1](/img/structure/B2469283.png)

2-(piridin-3-il)-3H-imidazo[4,5-b]piridina

Descripción general

Descripción

2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system combining pyridine and imidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Aplicaciones Científicas De Investigación

2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with unique electronic properties.

Mecanismo De Acción

Target of Action

The primary target of 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine interacts with its target by inhibiting the formation of ergosterol . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death . The compound’s mode of action is similar to that of other azole antifungals, such as ketoconazole, miconazole, and clotrimazole .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway. By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic methylated sterol intermediates, causing membrane dysfunction and ultimately, cell death .

Pharmacokinetics

Preliminary admet (absorption, distribution, metabolism, excretion, and toxicity) analysis suggests that the compound could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of the compound’s action is the inhibition of fungal growth. It exhibits potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains . The compound shows minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .

Action Environment

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with glyoxal in the presence of an acid catalyst, leading to the formation of the imidazo[4,5-b]pyridine core . Another approach involves the use of 2-cyanopyridine and an aldehyde under basic conditions to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Comparación Con Compuestos Similares

Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.

Imidazole: Another heterocyclic compound with two nitrogen atoms in a five-membered ring.

Thiazolo[4,5-b]pyridine: A compound with a similar fused ring system but containing sulfur instead of nitrogen.

Uniqueness: 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine is unique due to its fused ring system that combines the properties of both pyridine and imidazole. This structure imparts distinct electronic and steric characteristics, making it a valuable scaffold in drug design and material science .

Propiedades

IUPAC Name |

2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-3-8(7-12-5-1)10-14-9-4-2-6-13-11(9)15-10/h1-7H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPQDODRGWLFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(N2)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

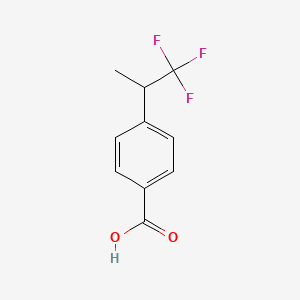

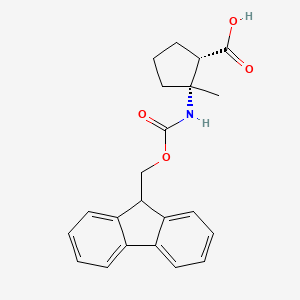

![N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2469200.png)

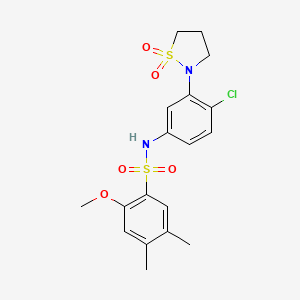

![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2469204.png)

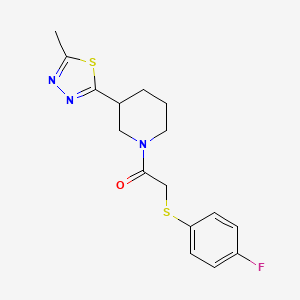

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2469205.png)

![N-(1-{1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2469207.png)

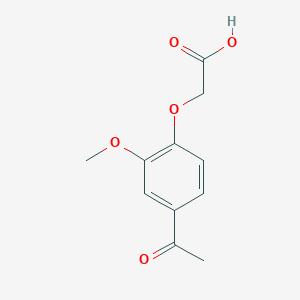

![methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2469215.png)

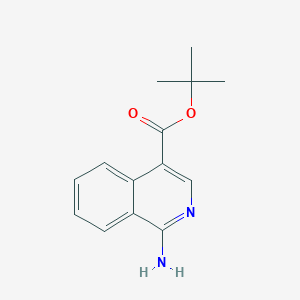

![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)